molecular formula C16H21N5O3S B2759318 N1-(isoxazol-3-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946328-74-1

N1-(isoxazol-3-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2759318
CAS RN: 946328-74-1
M. Wt: 363.44
InChI Key: ZNJHDNMEVIRVQO-UHFFFAOYSA-N
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Description

N1-(isoxazol-3-yl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C16H21N5O3S and its molecular weight is 363.44. The purity is usually 95%.
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Scientific Research Applications

Microwave-assisted Synthesis and Biological Activity Evaluation

Microwave-assisted synthesis techniques have enabled the creation of hybrid molecules, such as ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, with various bioactive cores showing antimicrobial, antiurease, and antilipase activities. These compounds, featuring structural motifs related to piperazine, demonstrate the potential for designing new therapeutic agents (Başoğlu et al., 2013).

Anticancer and Antimicrobial Agents

Celecoxib derivatives, including those with piperazine elements, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies highlight the therapeutic potential of such compounds in treating various diseases, showcasing the importance of structural modification in enhancing biological activity (Küçükgüzel et al., 2013).

Anticancer Activity of Heterocyclic Substituents

Research into the anticancer activity of 1-(4-methylpiperazin-1-yl)isoquinolines with different heteroaromatic substituents has shown that the nature of these substituents significantly influences the level of anticancer activity. This work suggests a promising avenue for developing new anticancer drugs with specific molecular targets (Konovalenko et al., 2022).

Crystal Structure Determination for Drug Design

The crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole has been determined, providing insights into the molecular conformation crucial for designing drugs with enhanced activity and specificity. This work underscores the importance of structural analysis in the development of new pharmaceuticals (Ozbey et al., 2001).

Development of Anti-Tumor Agents

The synthesis of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety has yielded compounds with potent anti-tumor activities, particularly against hepatocellular carcinoma (HepG2) cell lines. This research highlights the potential of structurally novel compounds in cancer therapy (Gomha et al., 2016).

properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S/c1-20-4-6-21(7-5-20)13(12-3-9-25-11-12)10-17-15(22)16(23)18-14-2-8-24-19-14/h2-3,8-9,11,13H,4-7,10H2,1H3,(H,17,22)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJHDNMEVIRVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=NOC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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